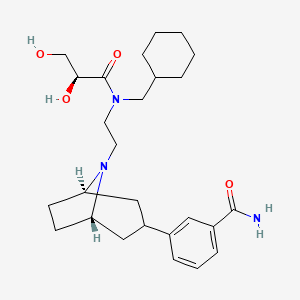
AZD9898
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AZD9898 is an orally active leukotriene-C4 synthase (LTC4S, glutathione S-transferase II) inhibitor . It has been used as a candidate for a potentially active pharmaceutical ingredient . It has been developed for the treatment of asthma driven by cysteinyl leukotrienes (CysLTs) .
Chemical Reactions Analysis
AZD9898 form A hydrate undergoes dehydration upon heating to give anhydrous form B . Further heating results in a solid–solid phase transition to a new anhydrous phase, form C .科学的研究の応用
Database Management and Scientific Research Infrastructure
The novel DBMS-oriented research infrastructure, Arizona Database Laboratory (AZDBLab), supports database researchers in conducting large-scale empirical studies across multiple DBMSes. It allows extensive testing of hypotheses on query optimizer behavior by running and analyzing a vast number of queries on different DBMSes. This infrastructure facilitates a scientific approach to understanding query optimizers, which can lead to better-engineered database systems (Suh, Snodgrass, & Zhang, 2014).
Enhancement of Scientific Software Frameworks
Scientific software frameworks have emerged to grid-enable existing applications and to develop new applications from scratch. These frameworks contrast with traditional scientific software, which is often written from scratch by scientists. The use of such frameworks can improve programming productivity by allowing the rapid assembly of applications from existing component libraries. Scientific software frameworks are crucial for improving the development, use, and maintenance of scientific research applications or codes, which are known for their complexity (Appelbe, Moresi, Quenette, & Simter, 2007).
Data-Intensive Scientific Analysis
Research scientists use various scientific software applications to support their data-intensive analyses and processes. Enabling technologies like workflow, service, and portal technologies are essential to address the requirements of interoperability, integration, automation, reproducibility, and efficient data handling in scientific processes. No single technology can meet all the essential requirements of scientific processes, which necessitates the use of hybrid technologies for supporting data-intensive research (Yao, Rabhi, & Peat, 2014).
Scientific Research Management Systems
Management systems tailored for scientific research address the unique characteristics and business functions of scientific research. These systems, such as the multilayer enterprise application system based on the SSH integrated framework, improve system scalability, maintainability, stability, and development efficiency. They play a crucial role in handling the complexities associated with scientific research project management (Li, 2012).
Empowering Scientists Through Software Design
Modern scientific research increasingly relies on digital tools. Systems like the Taverna Workbench and the myExperiment social website for sharing scientific experiments are designed to empower scientists by enabling them to write workflows and scripts that automate routine activities. These systems embody principles of software design and user engagement that are specifically tailored to meet the needs of the scientific community (Roure & Goble, 2009).
作用機序
将来の方向性
特性
CAS番号 |
2042347-69-1 |
|---|---|
分子式 |
C20H19ClF3N3O4 |
分子量 |
457.8342 |
IUPAC名 |
(1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid |
InChI |
InChI=1S/C20H19ClF3N3O4/c1-20(2,24)8-27(14-5-11(21)12(22)6-13(14)23)15-7-25-16(18(26-15)31-3)17(28)9-4-10(9)19(29)30/h5-7,9-10H,4,8H2,1-3H3,(H,29,30)/t9-,10-/m0/s1 |
InChIキー |
RVMWIVNHZMXEHS-UWVGGRQHSA-N |
SMILES |
O=C([C@@H]1[C@@H](C(C2=NC=C(N(C3=CC(Cl)=C(F)C=C3F)CC(C)(F)C)N=C2OC)=O)C1)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AZD9898; AZD-9898; AZD 9898; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-Ethoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenylamino)-5-methyl-11-(methylsulfonyl)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B605709.png)

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)
![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)



![{4-[4-({3-[(2-Methyl-1,3-benzothiazol-6-YL)amino]-3-oxopropyl}amino)-4-oxobutyl]benzyl}propanedioic acid](/img/structure/B605726.png)
![Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate](/img/structure/B605729.png)